2-Bromocyclopentanol

Conformational Analysis Stereochemistry NMR Spectroscopy

2-Bromocyclopentanol (C5H9BrO, MW 165.03 g/mol) is a vicinal bromohydrin derivative of cyclopentene, existing as distinct cis and trans stereoisomers. It is a chiral, bifunctional molecule containing both a bromine leaving group and a hydroxyl moiety, making it a key intermediate in organic synthesis, particularly for the preparation of cyclopentane-containing pharmaceuticals, agrochemicals, and complex molecular scaffolds.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 20377-79-1
Cat. No. B1604639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromocyclopentanol
CAS20377-79-1
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESC1CC(C(C1)Br)O
InChIInChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2
InChIKeyBQVWZYQFAVLQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromocyclopentanol (CAS 20377-79-1) for Chemical Synthesis and Research Procurement


2-Bromocyclopentanol (C5H9BrO, MW 165.03 g/mol) is a vicinal bromohydrin derivative of cyclopentene, existing as distinct cis and trans stereoisomers [1]. It is a chiral, bifunctional molecule containing both a bromine leaving group and a hydroxyl moiety, making it a key intermediate in organic synthesis, particularly for the preparation of cyclopentane-containing pharmaceuticals, agrochemicals, and complex molecular scaffolds . The trans-isomer (CAS 20377-79-1) is the thermodynamically favored product from electrophilic addition of bromine and water to cyclopentene and serves as a critical building block due to its well-defined stereochemistry and predictable reactivity in nucleophilic substitution, elimination, and coupling reactions .

Why Generic Substitution of 2-Bromocyclopentanol (CAS 20377-79-1) Fails in Critical Research Applications


Direct substitution of 2-bromocyclopentanol with other halohydrins or cycloalkyl bromides is scientifically invalid without rigorous validation. The compound's unique five-membered ring conformation, specific halogen electronegativity, and precise stereochemistry collectively dictate its reactivity, physical properties, and downstream synthetic outcomes. For example, conformational equilibria studies show that trans-2-bromocyclopentanol exhibits a 60% preference for the diequatorial conformer, a value distinct from its fluoro- (55%) and chloro- (60%) analogs, which directly impacts its intermolecular interactions and solubility [1]. Furthermore, hydrolysis kinetics reveal a secondary β-deuterium isotope effect of 2.28 for cis-2-bromocyclopentanol-1-d, compared to 2.45 for its cyclohexyl counterpart, confirming that the cyclopentyl ring imposes a fundamentally different steric and electronic environment that alters reaction mechanisms [2]. These quantifiable differences underscore the necessity for precise compound selection over generic or seemingly similar alternatives.

Quantitative Differentiation of 2-Bromocyclopentanol from Structural Analogs and Alternatives


Conformational Preference: trans-2-Bromocyclopentanol vs. trans-2-Fluoro- and trans-2-Chlorocyclopentanol

The conformational equilibrium of trans-2-bromocyclopentanol favors the diequatorial conformer at 60%, as determined by experimental and theoretical (3)J(HH) coupling constants. This differs from the fluoro analog (55% diequatorial) and is equivalent to the chloro analog (60%), highlighting the unique steric and electronic profile of the bromine substituent [1].

Conformational Analysis Stereochemistry NMR Spectroscopy

Hydrolysis Mechanism: Secondary β-Deuterium Isotope Effect of cis-2-Bromocyclopentanol vs. cis-2-Bromocyclohexanol

The secondary β-deuterium isotope effect for the hydrolysis of cis-2-bromocyclopentanol-1-d is 2.28, compared to 2.45 for cis-2-bromocyclohexanol-1-d. This quantitative difference confirms hydrogen participation in the reaction mechanism and underscores that the cyclopentyl ring system imparts a distinct, quantifiably different reaction pathway compared to the six-membered cyclohexyl analog [1].

Hydrolysis Kinetics Mechanistic Studies Isotope Effects

Physicochemical Property Differentiation: cis-2-Bromocyclopentanol vs. cis-2-Bromocyclohexanol

The computed density for cis-2-bromocyclopentanol is 1.6±0.1 g/cm³, with a predicted LogP of 0.93. In comparison, cis-2-bromocyclohexanol (C6H11BrO, MW 179.05) exhibits a higher molecular weight and is expected to have a higher LogP due to the additional methylene unit, which significantly alters its hydrophobicity and potential for membrane permeability [1].

Physicochemical Properties QSAR Formulation Development

Stereoselective Synthesis: trans-2-Bromocyclopentanol as a Chiral Building Block

The trans-isomer of 2-bromocyclopentanol is a defined chiral synthon with two stereocenters. Its synthesis via the electrophilic addition of bromine to cyclopentene yields predominantly the trans isomer, providing a high degree of stereocontrol from an inexpensive, prochiral starting material . This contrasts with the use of racemic or achiral alternatives like 2-bromoethanol, which lack the ring structure and stereochemical complexity necessary for generating three-dimensional molecular diversity.

Asymmetric Synthesis Chiral Pool Drug Discovery

Predictable Elimination Reactivity: Formation of Cyclopentene Oxide

trans-2-Bromocyclopentanol undergoes base-promoted dehydrohalogenation to cleanly form cyclopentene oxide, a valuable monomer and synthetic intermediate . In contrast, 2-bromocyclohexanol may undergo competing elimination pathways or require different conditions due to the greater conformational flexibility of the six-membered ring, potentially leading to lower yields or complex mixtures.

Reaction Selectivity Heterocycle Synthesis Monomer Preparation

Reactivity Profile: trans-2-Bromocyclopentanol Undergoes Racemization with HBr

An optically active sample of trans-2-bromocyclopentanol reacts with concentrated aqueous HBr to yield an optically inactive (racemic) trans-1,2-dibromocyclopentane product, providing a clear demonstration of its stereochemical lability under specific acidic conditions [1]. This contrasts with cis-2-bromocyclopentanol, which may undergo different stereochemical outcomes or rates under similar conditions due to the altered spatial arrangement of the bromine and hydroxyl groups, a differentiation critical for mechanistic studies and synthetic planning.

Reaction Mechanism Stereochemistry Halohydrin Reactivity

Optimal Application Scenarios for 2-Bromocyclopentanol (CAS 20377-79-1) Based on Evidence


Synthesis of Chiral Cyclopentane-Containing Pharmaceutical Intermediates

Leverage the defined stereochemistry of trans-2-bromocyclopentanol as a chiral building block to construct complex, three-dimensional molecular scaffolds. Its two stereocenters and constrained ring system are ideal for generating novel chemical matter in drug discovery programs targeting enzymes or receptors with chiral binding pockets. This is supported by its demonstrated use as an intermediate in pharmaceutical synthesis and its conformational stability [1].

Mechanistic Studies of Nucleophilic Substitution and Elimination Reactions

Utilize the distinct stereochemical and kinetic properties of 2-bromocyclopentanol to probe reaction mechanisms. The quantifiable differences in conformational preference (60% diequatorial) [1] and secondary β-deuterium isotope effects (2.28) [2] relative to other halohydrins make it an excellent probe for understanding the interplay between ring strain, stereoelectronics, and reactivity.

Preparation of Cyclopentene Oxide as a Monomer or Synthetic Intermediate

Employ trans-2-bromocyclopentanol as a reliable precursor for the synthesis of cyclopentene oxide. Its predictable and selective dehydrohalogenation under basic conditions provides a high-yielding route to this valuable heterocycle, which is used in polymer chemistry and as a versatile intermediate for further functionalization [1].

Physicochemical Property Optimization in Early-Stage Drug Discovery

Select 2-bromocyclopentanol over larger cyclohexyl analogs to fine-tune the lipophilicity and molecular weight of lead compounds. Its computed LogP of 0.93 and lower molecular weight (165.03 g/mol) compared to 2-bromocyclohexanol make it a more favorable starting point for achieving desirable drug-like properties such as improved solubility and reduced non-specific binding [1].

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